molecular formula C22H25FN2O2 B5974801 N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Cat. No. B5974801
M. Wt: 368.4 g/mol
InChI Key: HATJDBUPIWZYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It has been found to exhibit potent analgesic effects in animal models and has been the subject of extensive research in the field of pain management.

Mechanism of Action

The analgesic effects of N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide are mediated by its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. Specifically, N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide binds to the α4β2 subtype of nicotinic acetylcholine receptors, which are located on both neurons and glial cells. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which modulate pain signaling pathways.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, as well as the ability to enhance memory and learning in animal models. N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide has also been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain signaling pathways. In addition, its lower potential for abuse and addiction compared to opioids makes it a safer option for researchers. However, one limitation of using N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide. One area of interest is its potential use in the treatment of chronic pain conditions in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide in humans. Another area of interest is its potential use in the treatment of anxiety disorders, as well as its potential as a cognitive enhancer. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration regimens for N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide.

Synthesis Methods

The synthesis of N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide involves several steps, including the reaction of 4-fluorobenzaldehyde with piperidine to form the corresponding imine, which is then reduced with sodium borohydride to yield the amine. This amine is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide.

Scientific Research Applications

N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been extensively studied for its potential use as an analgesic in the treatment of chronic pain conditions. It has been found to exhibit potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been shown to have a lower potential for abuse and addiction compared to other analgesics such as opioids.

properties

IUPAC Name

N-[[1-(3,4-dimethylbenzoyl)piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-15-5-6-19(12-16(15)2)22(27)25-11-3-4-17(14-25)13-24-21(26)18-7-9-20(23)10-8-18/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATJDBUPIWZYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.